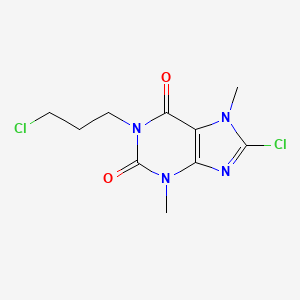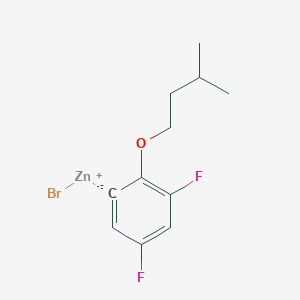
3,5-Difluoro-2-i-pentyloxyphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-DIFLUORO-2-ISO-PENTYLOXYPHENYLZINC BROMIDE, 0.25 M in THF: is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable due to its reactivity and stability in tetrahydrofuran (THF) solution. It is often utilized in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-DIFLUORO-2-ISO-PENTYLOXYPHENYLZINC BROMIDE typically involves the reaction of 3,5-difluoro-2-iso-pentyloxybromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in THF to ensure solubility and stability of the organozinc compound. The general reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Catalyst: Palladium or nickel catalysts are commonly used.
Solvent: THF is used as the solvent to maintain the stability of the organozinc reagent.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors offer precise control over reaction parameters, improving yield and safety. The continuous flow method also enhances mass and heat transfer, making the process more efficient .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-DIFLUORO-2-ISO-PENTYLOXYPHENYLZINC BROMIDE undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Cross-Coupling Reactions: It is extensively used in Negishi coupling to form carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions:
Reagents: Common reagents include palladium or nickel catalysts, and electrophiles such as aryl halides.
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products:
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used for the synthesis of complex organic molecules through cross-coupling reactions. It is particularly valuable in the formation of carbon-carbon bonds, which are essential in the synthesis of natural products and pharmaceuticals.
Biology and Medicine: While direct applications in biology and medicine are limited, the compound’s derivatives and the products formed from its reactions are often explored for their biological activity. These products can serve as intermediates in the synthesis of biologically active compounds.
Industry: In the industrial sector, 3,5-DIFLUORO-2-ISO-PENTYLOXYPHENYLZINC BROMIDE is used in the production of advanced materials and fine chemicals. Its ability to form stable carbon-carbon bonds makes it a valuable reagent in the synthesis of polymers and other materials .
Mécanisme D'action
The mechanism of action of 3,5-DIFLUORO-2-ISO-PENTYLOXYPHENYLZINC BROMIDE primarily involves its role as a nucleophile in cross-coupling reactions. The zinc atom facilitates the transfer of the organic group to the electrophile, forming a new carbon-carbon bond. This process is typically catalyzed by palladium or nickel, which helps in the oxidative addition and reductive elimination steps of the reaction .
Comparaison Avec Des Composés Similaires
3,5-Difluorophenylzinc Bromide: Similar in structure but lacks the iso-pentyloxy group.
2-Iso-Pentyloxyphenylzinc Bromide: Similar but lacks the difluoro substituents.
Uniqueness: The presence of both the difluoro and iso-pentyloxy groups in 3,5-DIFLUORO-2-ISO-PENTYLOXYPHENYLZINC BROMIDE provides unique reactivity and selectivity in its reactions. This makes it particularly useful in the synthesis of complex molecules where specific functional groups are required .
Propriétés
Formule moléculaire |
C11H13BrF2OZn |
|---|---|
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
bromozinc(1+);2,4-difluoro-1-(3-methylbutoxy)benzene-6-ide |
InChI |
InChI=1S/C11H13F2O.BrH.Zn/c1-8(2)5-6-14-11-4-3-9(12)7-10(11)13;;/h3,7-8H,5-6H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
KNVXDDXFAOLSJB-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CCOC1=C(C=C(C=[C-]1)F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Fluoro-4-[(4-methylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14890455.png)

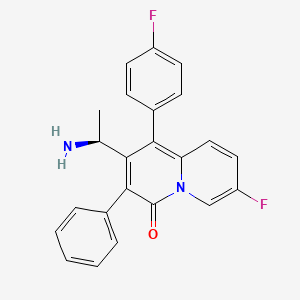

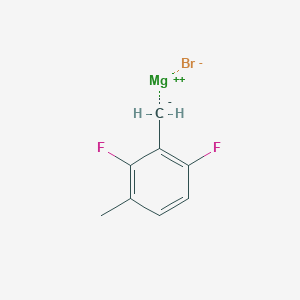
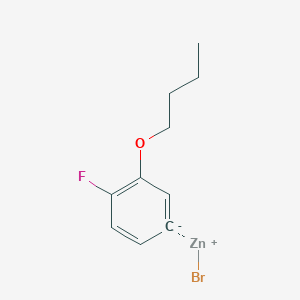
![2-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B14890490.png)

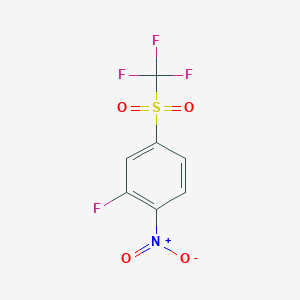
![endo-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B14890502.png)
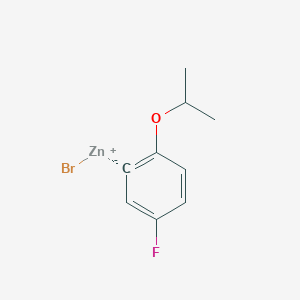
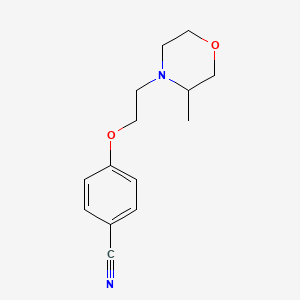
![5,6-Bis-(3,5-dimethyl-pyrazol-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14890511.png)
